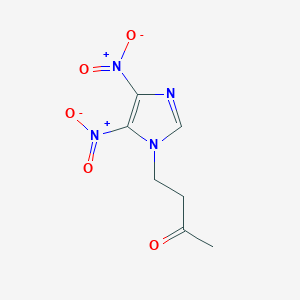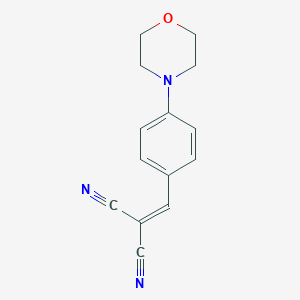![molecular formula C8H9N3O2S B187701 [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea CAS No. 22043-07-8](/img/structure/B187701.png)
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea, also known as HOD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea is not fully understood. However, studies have suggested that [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea in lab experiments is that it is relatively easy to synthesize. In addition, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to have low toxicity in animal studies. However, one limitation of using [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea. One area of interest is the development of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea-based drugs for the treatment of inflammatory and cancerous diseases. Another area of interest is the optimization of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea synthesis methods to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea and its potential applications in agriculture and environmental science.
Synthesemethoden
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea can be synthesized by reacting 2-amino-1-cyclohexenecarboxylic acid with thiourea in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea.
Wissenschaftliche Forschungsanwendungen
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential use as a pesticide. In environmental science, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been investigated for its ability to remove heavy metals from contaminated soil and water.
Eigenschaften
CAS-Nummer |
22043-07-8 |
|---|---|
Produktname |
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea |
Molekularformel |
C8H9N3O2S |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
[(E)-(3,4-dihydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N3O2S/c9-8(14)11-10-4-5-1-2-6(12)7(13)3-5/h1-4,12-13H,(H3,9,11,14)/b10-4+ |
InChI-Schlüssel |
ZNHBWZUFMNGACY-SNAWJCMRSA-N |
Isomerische SMILES |
C\1=CC(=O)C(=C/C1=C/NNC(=S)N)O |
SMILES |
C1=CC(=C(C=C1C=NNC(=S)N)O)O |
Kanonische SMILES |
C1=CC(=O)C(=CC1=CNNC(=S)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



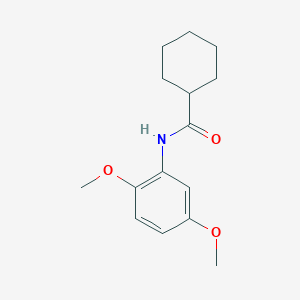
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
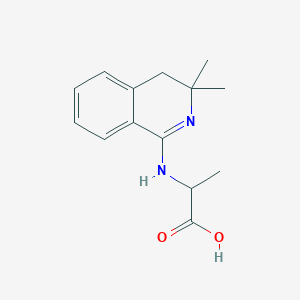
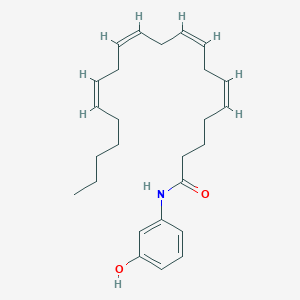
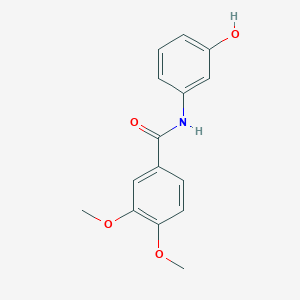
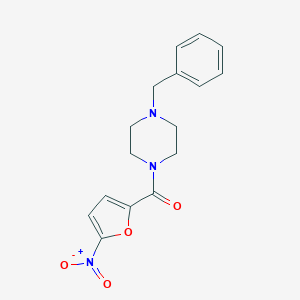
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
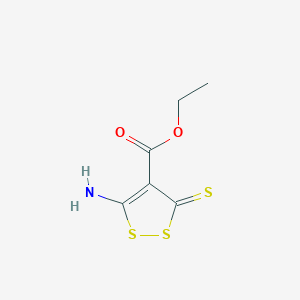
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
